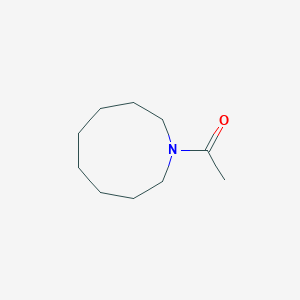

1-(Azonan-1-YL)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(Azonan-1-YL)ethanone” is a chemical compound with the CAS Number: 1879800-27-7 . It has a molecular weight of 169.27 . It is also known as 1-Azacycloheptan-1-one or 1-Pyrrolidin-1-ylketone.

Molecular Structure Analysis

The molecular structure of “1-(Azonan-1-YL)ethanone” can be represented by the InChI Code: 1S/C10H19NO/c1-10(12)11-8-6-4-2-3-5-7-9-11/h2-9H2,1H3 .Scientific Research Applications

Enantioselective Synthesis and Catalysis

Researchers have developed methods for the enantioselective electrocarboxylation of pro-chiral aromatic ketones with CO2, catalyzed by cinchona alkaloids. This process yields optically active 2-hydroxy-2-arylpropionic acids, demonstrating the utility of 1-(Azonan-1-yl)ethanone derivatives in synthesizing chiral intermediates for pharmaceutical applications under mild conditions (Bao-Li Chen et al., 2014).

Green Chemistry and Microwave-Assisted Synthesis

The development of green microwave processes for synthesizing biologically potent Schiff bases and their metal complexes highlights the role of 1-(Azonan-1-yl)ethanone derivatives in environmental and biomedical applications. These compounds exhibit significant antimicrobial activity, showcasing the integration of green chemistry principles in synthesizing biologically active molecules (N. Fahmi et al., 2013).

Materials Science and Photophysical Properties

A study on the synthesis, spectroscopic characterization, and cytotoxic studies of a specific 1-(Azonan-1-yl)ethanone derivative emphasizes its potential in materials science. This research sheds light on the compound's thermal stability, crystal structure, and its application in understanding the pharmacokinetics nature for further biological applications (M. Govindhan et al., 2017).

Biocatalysis for Drug Synthesis

The biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to a chiral intermediate of the antifungal agent Miconazole using Acinetobacter sp. showcases the application of 1-(Azonan-1-yl)ethanone derivatives in drug synthesis. This process highlights the efficiency of biocatalysis in achieving high stereoselectivity and yield, demonstrating an innovative approach to producing chiral pharmaceutical intermediates (Yan-Li Miao et al., 2019).

Future Directions

properties

IUPAC Name |

1-(azonan-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-10(12)11-8-6-4-2-3-5-7-9-11/h2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYTZADBROFDGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azonan-1-YL)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2994153.png)

![2-[6-(Phenylmethoxycarbonylamino)pyridin-2-yl]acetic acid](/img/structure/B2994154.png)

![{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2994156.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2994157.png)

![8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one](/img/structure/B2994159.png)

![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994172.png)

![3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2994175.png)